2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]-N-heptylacetamide
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Overview
Description
2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]-N-heptylacetamide is a 1-benzopyran.
Scientific Research Applications
Antihypertensive Activity
Research on similar compounds, specifically the benzopyran series, indicates potential applications in antihypertensive therapy. Studies have explored the synthesis and effects of 4-(cyclic amido)-2H-1-benzopyran-3-ols on blood pressure, showing that certain enantiomers of these compounds possess significant antihypertensive activity (Ashwood et al., 1986).
Cardiovascular Therapeutics
A compound structurally related to 2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]-N-heptylacetamide has been identified as a potential potassium-channel opener with cardiovascular therapeutic activities (Yoon, Yoo, & Shin, 1998).
Cancer Therapy
Compounds in the benzopyran class have been examined for their potential as anticancer agents. For instance, N-aryl-N'-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)ureas were tested against glioma cells, revealing potent antiproliferative activities, suggesting their potential application in cancer therapy (Schnekenburger et al., 2017).
Insulin Secretion Inhibition
Research has also focused on the effects of benzopyran derivatives on insulin secretion. Some derivatives were found to display a strong inhibitory effect on insulin secretion, highlighting their potential in diabetes-related research (Khelili et al., 2012).
properties
Product Name |
2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]-N-heptylacetamide |
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Molecular Formula |
C20H29NO4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-4-oxo-3H-chromen-6-yl)oxy]-N-heptylacetamide |
InChI |
InChI=1S/C20H29NO4/c1-4-5-6-7-8-11-21-19(23)14-24-15-9-10-18-16(12-15)17(22)13-20(2,3)25-18/h9-10,12H,4-8,11,13-14H2,1-3H3,(H,21,23) |
InChI Key |
OUUJBRWYDJDOHO-UHFFFAOYSA-N |
SMILES |
CCCCCCCNC(=O)COC1=CC2=C(C=C1)OC(CC2=O)(C)C |
Canonical SMILES |
CCCCCCCNC(=O)COC1=CC2=C(C=C1)OC(CC2=O)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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